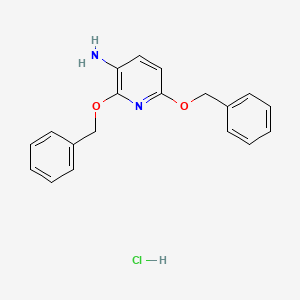

2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride

Description

Properties

IUPAC Name |

2,6-bis(phenylmethoxy)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2.ClH/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16;/h1-12H,13-14,20H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXWFZWKLXWIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Benzylation of 2,6-Dihydroxypyridine

The foundational step involves protecting the hydroxyl groups at the 2- and 6-positions of pyridine-2,6-diol. Benzylation is typically achieved using benzyl bromide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at reflux. This reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl groups attack the benzyl bromide electrophile.

Reaction Conditions

-

Substrate : Pyridine-2,6-diol (1.0 equiv)

-

Reagents : Benzyl bromide (2.2 equiv), NaH (2.5 equiv)

-

Solvent : DMF

-

Temperature : 80°C, 12 hours

The product, 2,6-bis(benzyloxy)pyridine, is isolated via column chromatography and characterized by -NMR, showing distinct aromatic protons at δ 7.35–7.45 ppm (benzyl groups) and δ 8.15 ppm (pyridine H-3 and H-5).

Alternative Pathways via Pyridinone Intermediates

In some protocols, 2,3-dihydroxypyridine (pyridinone) serves as a starting material. O-Benzylation at the 3-position followed by alkylation at the nitrogen yields substituted pyridinones, which can be oxidized to pyridines. However, this route is less direct for synthesizing 2,6-disubstituted derivatives and is primarily useful for mixed ligand systems.

Regioselective Nitration at the 3-Position

Nitration of 2,6-Bis(benzyloxy)pyridine

Introducing a nitro group at the 3-position requires careful control of electrophilic aromatic substitution (EAS) conditions. The electron-donating benzyloxy groups activate the pyridine ring, directing nitration to the meta position relative to both substituents.

Nitration Protocol

-

Substrate : 2,6-Bis(benzyloxy)pyridine (1.0 equiv)

-

Nitrating Agent : Fuming HNO (1.5 equiv) in HSO

-

Temperature : 50–70°C, 4 hours

The regioselectivity is confirmed by -NMR, with the nitro group deshielding H-4 (δ 8.85 ppm) due to para-electron withdrawal.

Challenges in Competing O- vs. N-Alkylation

While alkylation of pyridinones (e.g., 3-benzyloxy-2-pyridinone) favors N-alkylation under basic conditions, nitration of pyridines remains sensitive to side reactions. Over-nitration or decomposition is mitigated by maintaining temperatures below 90°C and using stoichiometric HNO.

Reduction of Nitro to Amine and Salt Formation

Catalytic Hydrogenation

The nitro group at position 3 is reduced to an amine using hydrogen gas and a palladium catalyst.

Reduction Conditions

-

Substrate : 2,6-Bis(benzyloxy)-3-nitropyridine (1.0 equiv)

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Solvent : Ethanol

-

Pressure : 1 atm H, 25°C, 6 hours

The free amine is protonated with HCl gas in diethyl ether to yield the hydrochloride salt, which precipitates as a white solid.

Characterization of the Final Product

Analytical Data for this compound

-

-NMR (DMSO-d) : δ 5.25 (s, 4H, -OCHPh), δ 7.30–7.50 (m, 10H, benzyl), δ 8.10 (d, 2H, H-4 and H-5), δ 8.95 (s, 1H, H-2).

Optimization and Scalability Considerations

Solvent and Base Selection in Benzylation

DMF outperforms THF or toluene due to superior solubility of NaH and the substrate. Excess benzyl bromide (2.2 equiv) ensures complete bis-benzylation, while higher temperatures reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride has the molecular formula and a molecular weight of approximately 342.82 g/mol. The compound features two benzyloxy groups at the 2 and 6 positions of the pyridine ring and an amino group at the 3 position. This unique structure contributes to its reactivity and biological activity.

Chemistry

In the field of synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of benzyloxy groups to aldehydes or acids | Potassium permanganate (KMnO₄) |

| Substitution | Replacement of benzyloxy groups with other functional groups | Sodium methoxide (NaOMe) |

| Reduction | Reduction of nitro groups (if present) | Hydrogen gas (H₂), Pd/C |

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties : Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis | Modulation of signaling pathways |

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In another study focused on cancer therapy, researchers explored the compound's ability to induce apoptosis in human cancer cell lines. The findings demonstrated that treatment with this compound resulted in increased markers of apoptosis compared to control groups. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the benzyloxy groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The amine hydrochloride in the target compound enables nucleophilic substitution or amide bond formation, making it a versatile precursor for drug candidates . The boronic acid analog (C₁₉H₁₈BNO₄) is critical for cross-coupling reactions, such as Suzuki-Miyaura, to build biaryl structures . The bromo derivative facilitates further functionalization via halogen exchange (e.g., Buchwald-Hartwig amination) .

Substituent Effects: Benzyloxy groups in the target compound likely act as protecting groups for hydroxyl moieties, which can be deprotected in downstream synthesis .

Pharmaceutical Relevance

- Role in Cereblon Modulators : The target compound is a precursor to cereblon E3 ligase modulators like CC-90009, which degrade GSPT1 in cancer cells . Its benzyloxy groups may be replaced with CRBN-binding motifs during synthesis.

- Comparison with Pomalidomide: While Pomalidomide (a thalidomide derivative) shares the immunomodulatory imide drug (IMiD) scaffold, the target compound’s simpler structure highlights its role as a building block rather than a final drug .

Biological Activity

2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride, also known as LY-487379 hydrochloride, is a compound that has garnered attention in the field of pharmacology due to its biological activity, particularly as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been studied for its potential therapeutic applications, especially in cognitive disorders such as schizophrenia.

- Molecular Formula : C21H20ClF3N2O4S

- Molecular Weight : 488.908 g/mol

- CAS Number : 353229-59-1

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClF3N2O4S |

| Molecular Weight | 488.908 g/mol |

| CAS Number | 353229-59-1 |

LY-487379 hydrochloride acts primarily as a selective positive allosteric modulator for mGluR2. It enhances glutamate-stimulated [^35S]GTPγS binding with an EC50 of approximately 1.7 μM for mGluR2 and >10 μM for mGluR3. This modulation is crucial for promoting cognitive flexibility and inhibiting maladaptive behaviors in various animal models, particularly those relevant to schizophrenia .

Pharmacological Effects

- Cognitive Enhancement : In rodent models, LY-487379 has been shown to facilitate behavioral inhibition and improve cognitive flexibility. For instance, in attentional set-shifting tasks, rats administered with the compound required significantly fewer trials to meet criteria .

- Neurotransmitter Modulation : The compound has been observed to increase norepinephrine and serotonin levels in the medial prefrontal cortex, indicating its role in neurotransmitter modulation which is vital for mood regulation and cognitive processes .

- Potential Therapeutic Uses : Due to its mechanism of action and effects on behavior, LY-487379 is being explored as a potential treatment for schizophrenia and other cognitive disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of LY-487379:

- Study on Cognitive Flexibility : A study demonstrated that intraperitoneal administration of LY-487379 at doses ranging from 10 to 30 mg/kg significantly improved performance in cognitive tasks designed to assess flexibility and inhibition in male Sprague-Dawley rats .

- Neurochemical Analysis : Research indicated that this compound could enhance glutamate signaling pathways, which are often dysregulated in psychiatric conditions. The modulation of these pathways suggests potential applications in treating disorders characterized by cognitive deficits .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation by referencing safety data sheets (SDS) for GHS classifications. For this compound, hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) . Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. In case of exposure, follow first-aid measures such as rinsing eyes with water for 15 minutes (P305+P351+P338) and seek medical attention if symptoms persist. Conflicting SDS entries (e.g., "no known hazards" in some sources) necessitate cross-referencing multiple databases and conducting a risk assessment before experimental use .

Q. Which characterization techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR to confirm the benzyloxy and pyridin-amine backbone .

- HPLC (≥98% purity threshold) to assess impurities .

- Mass spectrometry (MS) for molecular weight validation (theoretical: 335.16 g/mol for related analogs) .

- Elemental analysis to verify stoichiometry, particularly for hydrochloride salts.

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Adapt protocols from analogous pyridine derivatives. For example:

- Benzyloxy protection : React pyridin-3-amine with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrochloride salt formation : Precipitate the free base using HCl in anhydrous ethanol .

- Purification : Use flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer : Systematically test parameters:

- Catalyst screening : Evaluate Pd/C or other catalysts for deprotection efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for benzylation kinetics .

- Temperature control : Monitor exothermic reactions (e.g., benzylation) to avoid byproduct formation .

- Scale-up challenges : Address solubility issues by adjusting solvent ratios or using sonication .

Q. How should contradictory data between experimental results and theoretical predictions (e.g., reaction mechanisms) be resolved?

- Methodological Answer :

- Computational modeling : Use DFT calculations to map potential energy surfaces for benzyloxy group interactions .

- Isotopic labeling : Introduce deuterated analogs (e.g., dimethyl-d6 groups) to trace reaction pathways .

- Kinetic studies : Perform time-resolved NMR or IR spectroscopy to identify intermediates .

Q. What strategies can address discrepancies in reported hazard data across sources?

- Methodological Answer :

- Comparative toxicity assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay) to validate irritation thresholds .

- Literature meta-analysis : Compile SDS entries from academic vendors (e.g., Combi-Blocks, AldrichCPR) and prioritize peer-reviewed toxicity studies .

- Environmental testing : Assess aquatic toxicity (e.g., Daphnia magna assays) if environmental release is possible .

Q. How can computational tools predict the stability of this compound under different storage conditions?

- Methodological Answer :

- Molecular dynamics simulations : Model hygroscopicity and degradation pathways (e.g., hydrolysis of benzyloxy groups) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- pH-dependent stability : Test solubility and degradation in buffered solutions (pH 1–13) .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

- Methodological Answer : Explore:

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its pyridine and amine functionalities .

- Pharmaceutical intermediates : Evaluate bioactivity in kinase inhibition assays (e.g., JAK/STAT pathways) .

- Analytical chemistry : Develop fluorescent probes via boronic acid functionalization (e.g., analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.